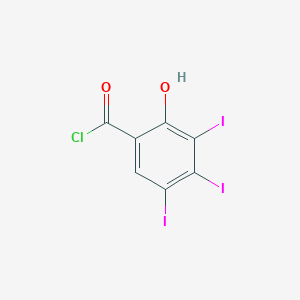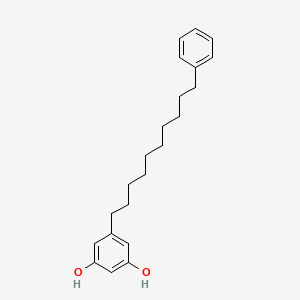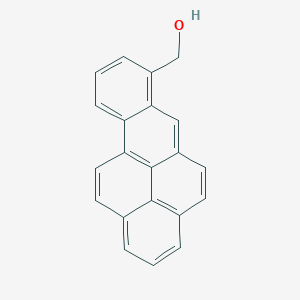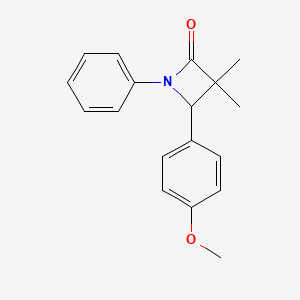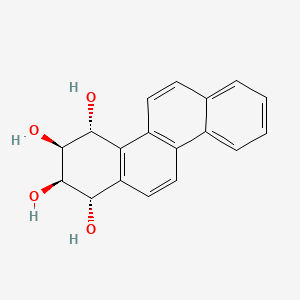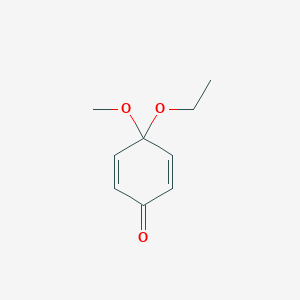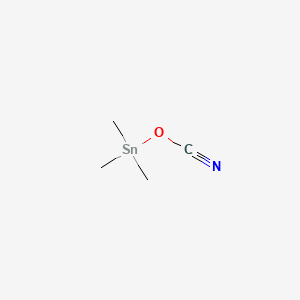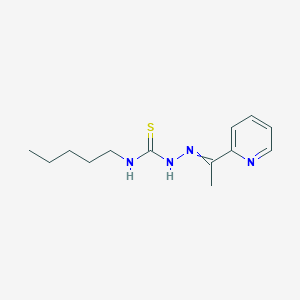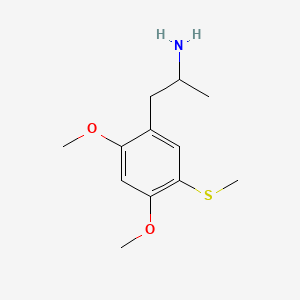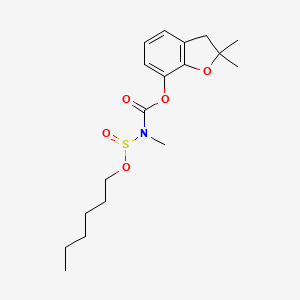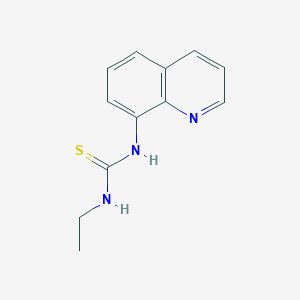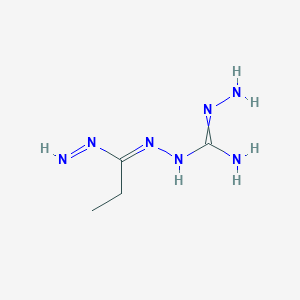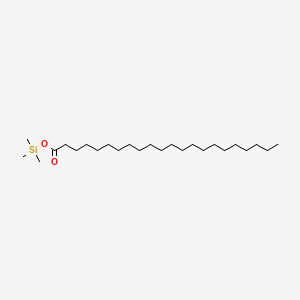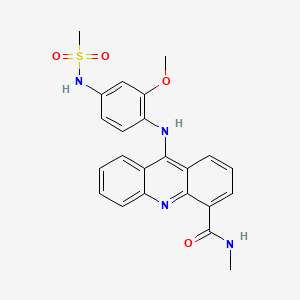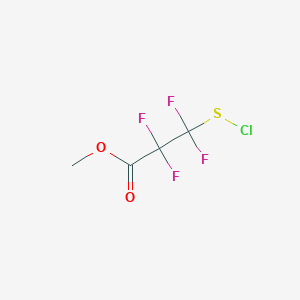
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate typically involves the reaction of a fluorinated ester with a chlorosulfonylating agent. One common method includes the use of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a starting material, which undergoes a series of reactions to introduce the tetrafluoropropanoate moiety .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorosulfonation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized equipment to handle the reactive intermediates and by-products safely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfanyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Production of sulfoxides or sulfones.
Hydrolysis: Formation of the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but lacks the tetrafluoropropanoate group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
Uniqueness
Methyl 3-(chlorosulfanyl)-2,2,3,3-tetrafluoropropanoate is unique due to the combination of fluorine and sulfur atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Propriétés
| 77705-95-4 | |
Formule moléculaire |
C4H3ClF4O2S |
Poids moléculaire |
226.58 g/mol |
Nom IUPAC |
methyl 3-chlorosulfanyl-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C4H3ClF4O2S/c1-11-2(10)3(6,7)4(8,9)12-5/h1H3 |
Clé InChI |
XJGPYUVHAPPUHA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)SCl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


